molecular formula C15H11N5O5 B2398195 N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide CAS No. 58624-62-7

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide

Cat. No. B2398195
CAS RN: 58624-62-7
M. Wt: 341.283
InChI Key: JIRDOBZDXKTIIO-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with carboxylic acids in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fusion of a benzene ring and an imidazole ring . The exact structure can vary depending on the specific substituents attached to the benzimidazole core .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, largely depending on their substituents. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, the compound N-(1H-Benzimidazol-2-ylmethyl)benzamide has a molecular formula of C15H13N3O, an average mass of 251.283 Da, and a monoisotopic mass of 251.105865 Da .

Scientific Research Applications

Chemical Synthesis and Structural Studies

Benzimidazole derivatives are structurally versatile and play a crucial role in the synthesis of various biologically active compounds. The compounds N-(1H-benzimidazol-2-ylmethyl)aniline (L1), N-(1H-benzimidazol-2-ylmethyl)-2-bromoaniline (L2), and N-(1H-benzimidazol-2-ylmethyl)-2-aminothiophenol (L3) have been synthesized and used to form complexes with ZnII and CuII carboxylates. These complexes exhibit significant structural properties, with the ligands binding through the imidazolyl N-atom, and are actively involved in the polymerization reactions of ϵ-caprolactone (Attandoh et al., 2014).

Antimicrobial and Antifungal Applications

The synthesis and optimization of N-substituted-2-(3,5-dinitrophenyl) benzimidazole derivatives have shown promising antibacterial potential, suggesting these compounds as candidates for drug development in therapeutic research. Their antimicrobial and antifungal activity have been evaluated extensively, indicating a broad spectrum of activity and potential use in the treatment of infections (Aderohunmu et al., 2017).

Anticancer Properties

Several studies have explored the anticancer potential of benzimidazole derivatives. Compounds such as 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown cytotoxicity against various human neoplastic cell lines, indicating their potential as anticancer agents. For instance, certain compounds in this series have demonstrated significant activity against breast cancer cell lines and have been found to induce apoptosis in leukemia cell lines, suggesting a potential mechanism of action for their anticancer effects (Salahuddin et al., 2014; Romero-Castro et al., 2011; Thimmegowda et al., 2008).

Photophysical and Biological Activity

The photophysical properties of complexes formed with benzimidazole derivatives have been studied, indicating dual emissions in both solution and solid state, which could have potential applications in various fields. Additionally, these compounds have been synthesized for their potential antimicrobial activity, suggesting their use in the treatment of infections by bacteria or yeasts (Shankar et al., 2014; Kopel et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is tubulin proteins . Tubulin proteins are essential for the formation of microtubules, which are crucial for cell division and structure.

Mode of Action

This compound interacts with its target by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The disruption of microtubule assembly affects the cell division process , leading to aneuploidy and polyploidy in germ cells and somatic cells . This can have downstream effects on various cellular processes, including cell growth and differentiation.

Pharmacokinetics

Similar compounds like carbendazim have a half-life of3 days to 12 months , suggesting that this compound may also have a long half-life

Result of Action

The binding of this compound to tubulin proteins and the subsequent disruption of microtubule assembly can lead to chromosomal abnormalities . This can result in cell death or the formation of cells with abnormal numbers of chromosomes, potentially leading to diseases like cancer.

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives may have toxic effects, and appropriate safety precautions should be taken when handling these compounds .

Future Directions

The future research directions in the field of benzimidazole derivatives are vast and promising. They are being extensively studied for their potential applications in various fields, including medicinal chemistry, due to their wide range of biological activities .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O5/c21-15(9-5-10(19(22)23)7-11(6-9)20(24)25)16-8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,16,21)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRDOBZDXKTIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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